molecular formula C13H9ClN2O2S B1356841 1-(Phenylsulfonyl)-4-chloro-5-azaindole CAS No. 209286-78-2

1-(Phenylsulfonyl)-4-chloro-5-azaindole

Cat. No. B1356841
CAS RN: 209286-78-2
M. Wt: 292.74 g/mol
InChI Key: GCDQZEWWSOWZRG-UHFFFAOYSA-N
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Description

“1-(Phenylsulfonyl)-4-chloro-5-azaindole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .


Synthesis Analysis

The synthesis of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds has been explored in the literature . For instance, the reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) has been used to produce 3-tert-butyl-1-(phenylsulfonyl)pyrrole . This reaction illustrates the utility of the phenylsulfonyl group in directing the synthesis of highly functionalized targets .


Molecular Structure Analysis

The molecular structure of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various spectroscopic methods . For example, vibrational spectroscopic analysis can be carried out by quantum chemical methods with the hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various methods . For instance, the distribution of the 20 amino acids in the 5-dimensional vector space is similar to the distribution in the original high dimensional property space .

Scientific Research Applications

Anti-SARS-CoV-2 and MERS-CoV-2 Therapeutics

Spirooxindole-based phenylsulfonyl moiety, which is structurally similar to “1-(Phenylsulfonyl)-4-chloro-5-azaindole”, has been investigated for its anti-coronavirus activity. The newly designed anti-SARS-CoV-2 therapeutics spirooxindoles were synthesized by [3 + 2] cycloaddition reactions. These compounds were assessed individually against the highly pathogenic human coronaviruses and proved to be highly potent and safer .

Antiviral Agents

Indole derivatives, which include “1-(Phenylsulfonyl)-4-chloro-5-azaindole”, have been reported to possess various biological activities, including antiviral properties. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-Inflammatory Agents

Indole derivatives have also been reported to possess anti-inflammatory properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anti-inflammatory drugs .

Anticancer Agents

Indole derivatives have been reported to possess anticancer properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anticancer drugs .

Anti-HIV Agents

Indole derivatives have been reported to possess anti-HIV properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new anti-HIV drugs .

Antimicrobial Agents

Indole derivatives have been reported to possess antimicrobial properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antimicrobial drugs .

Antitubercular Agents

Indole derivatives have been reported to possess antitubercular properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antitubercular drugs .

Antidiabetic Agents

Indole derivatives have been reported to possess antidiabetic properties. This suggests that “1-(Phenylsulfonyl)-4-chloro-5-azaindole” could potentially be used in the development of new antidiabetic drugs .

Safety and Hazards

The safety data sheet for a related compound, 1-(Phenylsulfonyl)pyrrole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In terms of future directions, “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds have potential applications in the field of perovskite photovoltaics . For instance, a strategy using 1-(phenylsulfonyl)pyrrole has been devised to homogenize the distribution of cation composition in perovskite films .

properties

IUPAC Name

1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDQZEWWSOWZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzenesulfonyl chloride (3 mL, 23.5 mmol) is added dropwise to a solution of tetrabutylammonium hydrogen sulfate (0.53 g, 1.56 mmol), sodium hydroxide (1.56 g, 38.9 mmol) and 4-chloro-1H-pyrrolo[3,2-c]pyridine (2.38 g, 15.6 mmol) (prepared according to Rasmussen, M. J. Het. Chem, 1992, 29, 359) in CH2Cl2. The mixture is stirred at room temperature for 4 hours the diluted with CH2Cl2 and washed with saturated NH4Cl solution and brine. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with 1% MeOH/CH2Cl2 to 2% MeOH/CH2Cl2 to afford the title product (3.21 g, 11 mmol) as a white solid.
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2.38 g
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0.53 g
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